molecular formula C13H19N3O B6157565 N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide CAS No. 1513532-69-8

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

Cat. No.: B6157565
CAS No.: 1513532-69-8
M. Wt: 233.3
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Description

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group, a piperazine ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of N-methyl-2-phenylacetamide with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process. Common industrial methods may include the use of automated reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.

    Substitution: The phenyl group and piperazine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biology: This compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-phenylacetamide: Lacks the piperazine ring, resulting in different chemical properties and biological activities.

    2-phenyl-2-(piperazin-1-yl)acetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and interactions with biological targets.

    N-methyl-2-(piperazin-1-yl)acetamide: Lacks the phenyl group, leading to different chemical and biological properties.

Uniqueness

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is unique due to the presence of both the phenyl group and the piperazine ring, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in medicinal chemistry, biology, and industry.

Properties

CAS No.

1513532-69-8

Molecular Formula

C13H19N3O

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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